molecular formula C8H8F2N2O B3030728 N-(3-Amino-2,6-difluorophenyl)acetamide CAS No. 946826-47-7

N-(3-Amino-2,6-difluorophenyl)acetamide

Cat. No. B3030728
CAS RN: 946826-47-7
M. Wt: 186.16
InChI Key: ZVNQJJLMTSCQSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product was then recrystallized and characterized using spectroscopic techniques . Similarly, the synthesis of other related acetamide compounds, such as 2-Chloro-N-(2,4-dinitrophenyl) acetamide, involved characterization by NMR spectroscopy, ESI-MS, and X-ray crystallography . N-((Diphenylamino)methyl)acetamide was synthesized using the Mannich reaction .

Molecular Structure Analysis

The molecular structure of the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters. The structure exhibits intermolecular hydrogen bonds of the type N–H···O and two intramolecular interactions . Other related compounds, such as those containing a 5-amino-1,3,4-thiadiazol-2-yl group, were found to be near "V" shaped and formed various intermolecular interactions, generating 3-D arrays . The 2-Chloro-N-(2,4-dinitrophenyl) acetamide showed intramolecular hydrogen bonding with the S(6) motif and several intermolecular C–H···O interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamides are crucial for their potential biological activities. The anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by in silico modeling, targeting the VEGFr receptor . The antibacterial, antifungal, and anticancer activities of N-((Diphenylamino)methyl)acetamide and its metal chelates were also investigated, showing positive results .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide upon varying solvent polarity were investigated using UV-vis spectrophotometry, and the deprotonation process in polar solvents was suggested by TD-DFT calculations . The vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–diaminopyrimidin–2–yl)sulfanyl]acetamide were characterized to obtain insights into the molecule's stability and intermolecular interactions .

Scientific Research Applications

  • Structural Properties and Molecular Interactions :

    • Research on N-(3-Amino-2,6-difluorophenyl)acetamide derivatives reveals their near 'V' shaped molecular structure and the presence of various intermolecular interactions like N–H···O, N–H···N, and N–H···F hydrogen bonds. These interactions contribute to the formation of 3-D arrays in these compounds, indicating potential applications in material science and molecular engineering (Boechat et al., 2011).
  • Anticancer Drug Synthesis and Molecular Docking Analysis :

    • A derivative of this compound has been synthesized and studied for its anticancer properties. The compound exhibits potential as an anticancer drug due to its ability to target the VEGFr receptor, as confirmed by in silico modeling. This signifies its potential application in developing new cancer therapies (Sharma et al., 2018).
  • Green Synthesis in Dye Production :

    • The derivative N-(3-Amino-4-methoxyphenyl)acetamide, related to this compound, has been used in the green synthesis of azo disperse dyes. This application underscores the compound's relevance in sustainable manufacturing practices in the dye industry (Zhang, 2008).
  • Pharmaceutical and Medicinal Chemistry :

    • Studies have explored the synthesis of various this compound analogs and their biological evaluation as opioid kappa agonists. This suggests the compound's potential use in developing new pharmacological agents, especially in pain management (Barlow et al., 1991).

properties

IUPAC Name

N-(3-amino-2,6-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-4(13)12-8-5(9)2-3-6(11)7(8)10/h2-3H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNQJJLMTSCQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668928
Record name N-(3-Amino-2,6-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946826-47-7
Record name N-(3-Amino-2,6-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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